Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRONHHYSBFOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis often begins with N-protected L-pyroglutamate derivatives, which provide the pyrrolidine ring framework with a protected amine group. Protection is commonly achieved through benzyloxy or other protecting groups to enable selective downstream reactions without side reactions on the amine.
The ring is subjected to ring-opening reactions using reagents such as trimethylsulfoxonium iodide to introduce additional carbon chains or functional groups at specific positions on the pyrrolidine ring.
Conversion of Carbonyl to Imine and Subsequent Modifications
The carbonyl group on the pyrrolidine ring is converted to an imine intermediate by reaction with benzyloxyimino reagents. This step is crucial for introducing the benzyloxy moiety at the nitrogen position, which is a defining feature of the target compound.
After imine formation, the intermediate undergoes acidic deprotection to remove protecting groups, followed by alkaline cyclization to restore the pyrrolidine ring with the desired substitution pattern.
Reduction and Chiral Resolution
The cyclized intermediate is then subjected to reduction using appropriate reducing agents to stabilize the structure and prepare it for purification.
Chiral resolution techniques are applied to obtain the enantiomerically pure methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate, which is critical for biological activity and further synthetic utility.
Alternative Synthetic Routes and Related Processes
Related synthetic approaches for analogous compounds involve coupling reactions of intermediates with benzylic alcohols in refluxing solvents like toluene, followed by decarboxylation and hydrolysis steps to yield carbamate esters structurally similar to the target compound.
The use of base catalysts such as triethylamine or diisopropylethylamine and sulfonating agents like SO3-pyridine complexes is reported in related pyrrolidine derivative syntheses, enabling functional group transformations and intermediate stabilization.
Extraction and crystallization steps using solvents like methyl isobutyl ketone (MIBK), acetone, or isopropyl acetate are employed to purify intermediates and final products.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Ring-opening of protected pyroglutamate | Trimethylsulfoxonium iodide | Ambient to moderate | Introduces carbon chain |
| Carbonyl to imine conversion | Benzyloxyimino reagent | Room temperature | Forms benzyloxy imine intermediate |
| Deprotection | Acidic conditions (e.g., HCl or acid resin) | 20–60 °C | Removes protecting groups |
| Cyclization | Alkaline medium (e.g., NaOH or base) | Room temperature | Restores pyrrolidine ring |
| Reduction | Suitable reducing agent (e.g., NaBH4, Pd/C) | Variable | Stabilizes intermediate |
| Chiral resolution | Chromatographic or crystallization methods | Variable | Ensures enantiomeric purity |
| Extraction and crystallization | Organic solvents (MIBK, acetone, isopropyl acetate) | Ambient to reflux | Purifies product |
Research Findings and Optimization Insights
The temperature control during hydrolysis and decarboxylation reactions is critical, typically maintained between 20 °C and 60 °C to optimize yield and prevent decomposition.
The choice of protecting groups and their selective removal is essential to avoid side reactions and achieve high purity of the final product.
The use of tetrabutylammonium salts as ion sources facilitates extraction and crystallization of intermediates, improving the isolation efficiency of the target compound or its precursors.
Chiral resolution remains a key step, as the biological activity of pyrrolidine derivatives like this compound depends heavily on stereochemistry. Various chromatographic techniques or selective crystallization have been reported to achieve this.
Chemical Reactions Analysis
Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Scientific Research Applications
Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate has several notable applications:
Medicinal Chemistry
- Drug Development : This compound serves as a scaffold for developing new pharmaceuticals, particularly in designing inhibitors for various enzymes involved in metabolic pathways.
- Enzyme Inhibition Studies : It has been utilized to explore enzyme-ligand interactions, providing insights into mechanisms of action for potential therapeutic agents.
Organic Synthesis
- Building Block for Complex Molecules : The compound is used as an intermediate in synthesizing more complex organic molecules, particularly those with biological activity.
Material Science
- Polymer Development : It can be employed in creating new materials with specific properties, such as polymers that exhibit enhanced thermal or mechanical stability.
Case Studies
Case Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibition potential of this compound on specific target enzymes. The results indicated significant inhibition rates, suggesting its viability as a lead compound in drug discovery for metabolic disorders.
Case Study 2: Synthesis of Derivatives
In another study, researchers synthesized various derivatives of this compound to evaluate their biological activity. The derivatives exhibited varying degrees of effectiveness against bacterial strains, highlighting the compound's versatility in medicinal chemistry.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Remarks |
|---|---|---|
| Medicinal Chemistry | Drug development and enzyme inhibition studies | Potential therapeutic agent |
| Organic Synthesis | Intermediate for complex organic molecules | Useful in synthesizing biologically active compounds |
| Material Science | Development of polymers | Enhances material properties |
Mechanism of Action
The mechanism of action of Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in pi-stacking interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and applications based on the evidence:
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Benzyl : The benzyloxy group (target compound) introduces an oxygen atom, increasing polarity compared to the benzyl substituent in Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate ( ). This may enhance solubility in polar solvents and influence crystallization behavior.
- For instance, Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate ( ) exhibits a higher melting point (149–150°C) compared to non-halogenated analogs, likely due to increased intermolecular interactions.
- Alkyl Groups : The sec-butyl substituent ( ) reduces polarity, favoring lipophilicity, which is advantageous in drug design for membrane permeability.
Reactivity and Functionalization
- Heterocyclic Condensation : Analogous to compounds in , the methyl ester group enables condensation with aldehydes or ketones to form hydrazones or fused heterocycles, expanding utility in medicinal chemistry.
Biological Activity
Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 247.26 g/mol
The compound features a pyrrolidine core, which is known for its versatility in drug design. The benzyloxy substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that compounds containing a pyrrolidine structure can exhibit various biological activities, including:
- Cytotoxicity : Studies show that this compound has selective cytotoxic effects against cancer cells. For instance, analogs with similar structures have been reported to induce cell death in various cancer lines, including breast and colon cancer cells, by mechanisms involving apoptosis and necrosis .
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in tumor growth and survival. For example, it has been suggested that compounds with similar structural motifs can inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation .
Cytotoxicity Profiles
The cytotoxic effects of this compound were evaluated in several studies. The following table summarizes the IC values against different cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 9 | Inhibition of DHFR |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
These results indicate that this compound exhibits promising anticancer activity, particularly against breast and colon cancer cells.
Case Studies
- Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspases, leading to cell death at concentrations as low as 15 µM .
- In Vivo Studies : In animal models, similar pyrrolidine derivatives have demonstrated significant tumor reduction when administered at therapeutic doses. These studies highlight the potential for clinical applications in oncology .
- Combination Therapies : Preliminary findings suggest that combining this compound with conventional chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment .
Q & A
Q. What are the common synthetic routes for Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate?
The compound is synthesized via a diastereoselective neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides. This method ensures control over stereochemistry, producing the desired (2R*,3R*) configuration. Key steps include optimizing solvent polarity and reaction temperature to enhance diastereoselectivity .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- X-ray crystallography to resolve stereochemical details and bond angles.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify purity and composition.
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to assign protons and carbons, particularly distinguishing benzyloxy and pyrrolidine ring signals .
Q. What are the key spectroscopic features for identifying this compound?
- IR spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester carbonyl) and ~1680 cm⁻¹ (lactam carbonyl).
- ¹H NMR : Distinct signals for the benzyloxy group (δ 4.5–5.0 ppm, AB quartet) and pyrrolidine ring protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~175 ppm (lactam carbonyl) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
Diastereoselectivity is influenced by:
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization.
- Temperature control : Lower temperatures (0–5°C) stabilize intermediates, reducing epimerization.
- Substituent effects : Electron-withdrawing aryl groups on the glutamate precursor enhance reaction rates and selectivity .
Q. What methods resolve enantiomers of this compound for stereochemical studies?
Enantiomeric resolution can be achieved via:
- Chiral chromatography (e.g., using amylose-based columns).
- Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer.
- Crystallization-induced asymmetric transformation using chiral auxiliaries .
Q. How do substituents on the aryl/pyridyl group affect reactivity and properties?
- Electron-donating groups (e.g., methoxy) reduce electrophilicity at the lactam carbonyl, slowing cyclization.
- Electron-withdrawing groups (e.g., nitro) increase electrophilicity, accelerating reaction kinetics.
- Bulkier substituents may sterically hinder crystallization, necessitating alternative purification strategies (e.g., flash chromatography) .
Q. How can contradictory spectral data be resolved during characterization?
Contradictions arise from overlapping signals or impurities. Mitigation strategies include:
- 2D NMR (HSQC, HMBC) to unambiguously assign proton-carbon correlations.
- Dynamic NMR experiments to detect conformational exchange in the pyrrolidine ring.
- Combined X-ray and computational modeling (DFT) to validate geometric parameters .
Methodological Notes
- Stereochemical Purity : Monitor via chiral HPLC or optical rotation measurements.
- Scale-Up Challenges : Pilot-scale reactions may require adjusted solvent volumes and slower addition rates to maintain selectivity .
- Safety : While specific toxicity data are limited, handle with standard PPE due to potential irritant properties of lactam/ester derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
